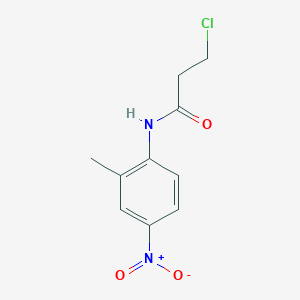

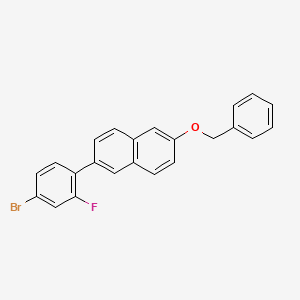

![molecular formula C19H15ClN4O2S2 B2628804 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 671199-88-5](/img/structure/B2628804.png)

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds within the thiazolo[3,2-b][1,2,4]triazole class, including structures similar to the specified compound, has been reported. For instance, a convenient and efficient procedure for the synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles has been developed via a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides .Molecular Structure Analysis

The synthesis and structural characterization of isostructural compounds related to the chemical class of interest have provided insights into the molecular conformations and interactions that contribute to their biological activities. For instance, crystallization studies have helped to understand the planar and non-planar orientations of various substituents, which are crucial for the biological efficacy of these molecules.Chemical Reactions Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

Understanding the solubility and partitioning behavior of such compounds in biologically relevant solvents is essential for their development as therapeutic agents. A study on a novel antifungal compound from the 1,2,4-triazole class, similar in structural complexity, determined its solubility in various solvents, providing insights into its potential adsorption and delivery pathways in biological media.科学的研究の応用

Synthesis and Bioactivity of Heterocyclic Compounds

Research has focused on the synthesis of heterocyclic compounds that exhibit various biological activities. For instance, the development of s-triazolo[3,4-b][1,3,4]thiadiazoles and related derivatives has been shown to offer potential antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006). Such compounds are synthesized through the condensation of chloroacetic acid, -haloketone, and benzoin, among other reactants, to furnish various triazolo[3,4][1,3,4]thiadiazine derivatives.

Antimicrobial and Anticancer Activities

Several studies have synthesized novel heterocyclic compounds derived from similar molecular frameworks, investigating their lipase and α-glucosidase inhibition, which are significant for treating diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015). Furthermore, the synthesis of triazole derivatives has revealed antimicrobial activities against various pathogens, highlighting their therapeutic potential (Altıntop et al., 2011). Moreover, certain derivatives have shown specific anticancer properties against melanoma and breast cancer cell lines, demonstrating their application in cancer therapy (Ostapiuk, Matiychuk, & Obushak, 2015).

COX Inhibitory Activity

The synthesis of 5,6-diaryl-1,2,4-triazine derivatives and their cyclooxygenase (COX) inhibitory activity have been explored, indicating potential applications in managing inflammatory diseases (Ertas et al., 2022). Such compounds have shown strong inhibitory effects on the COX-2 enzyme, which is key in the inflammatory process.

Structural Characterization and Antimicrobial Screening

The structural elucidation of novel compounds and their antimicrobial efficacy against a range of pathogens have been documented (Saravanan et al., 2005), showcasing the potential of these compounds in addressing drug-resistant microbial infections.

作用機序

Target of action

Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of action

The mode of action of 1,2,4-triazole derivatives is often attributed to their ability to form hydrogen bonds due to the presence of nitrogen atoms in the triazole ring . This allows them to bind readily in the biological system with a variety of enzymes and receptors .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .

Result of action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with 1,2,4-triazole derivatives, the effects could be diverse .

将来の方向性

Research has been carried out to enhance the thermal stability, burn rate, insensitivity to external force, and to synthesize new energetic materials with enhanced properties . A great deal of research has been carried out to enhance the performance of these energetic materials by adding catalysts, modifying the existing energetic materials to increase their performance, creating so-called cocrystals or by synthesizing new energetic materials .

特性

IUPAC Name |

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2S2/c1-26-15-8-6-14(7-9-15)21-17(25)11-28-19-23-22-18-24(19)16(10-27-18)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFANZKFGYWVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)

![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)

![N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2628732.png)

![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)

![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2628739.png)

![2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628740.png)

![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)

![N-[(dimethylamino)methylene]-N'-(2-fluorophenyl)thiourea](/img/structure/B2628742.png)

![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2628744.png)